Physicochemical Differentiation: Lipophilicity and H-Bond Donor Count vs. Unsubstituted Analog
Compared to its unsubstituted analog 1-(piperidin-4-yl)azepane (CAS 551923-16-1), 1-(4-ethenylpiperidin-4-yl)azepane exhibits a lower calculated partition coefficient (clogP 1.69 vs. LogP 1.88) and a critically different hydrogen bond donor count (HBD: 0 vs. 1). The absence of a hydrogen bond donor in the target compound, compared to the secondary amine present in the unsubstituted analog, is predicted to enhance passive membrane permeability and blood-brain barrier penetration [1]. The topological polar surface area (TPSA) is also significantly lower (6.48 Ų vs. 15.27 Ų), further supporting superior membrane permeation potential .
| Evidence Dimension | Predicted Physicochemical Parameters (Lipophilicity, H-Bond Donors, TPSA) |
|---|---|
| Target Compound Data | clogP: 1.69; HBD: 0; TPSA: 6.48 Ų |
| Comparator Or Baseline | 1-(Piperidin-4-yl)azepane: LogP: 1.88; HBD: 1; PSA: 15.27 Ų |
| Quantified Difference | clogP is ~0.2 units lower; HBD count is reduced by 1; TPSA is 8.79 Ų (57%) smaller |
| Conditions | Predicted properties from ECBD (Target) and Chem960 (Comparator) databases. |
Why This Matters
A lower TPSA and zero HBD count is strongly correlated with improved CNS bioavailability, making the target compound a more suitable candidate for central nervous system drug discovery programs.
- [1] Sildrug ECBD Database. EOS13644: Basic Properties. clogP: 1.69, TPSA: 6.48, HBD: 0, HBA: 2. https://sildrug.ibb.waw.pl/ecbd/EOS13644/ (accessed 2025). View Source
